methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2504203-10-3
VCID: VC7534628
InChI: InChI=1S/C6H6Br2N2O2/c1-10-4(7)3(5(11)12-2)9-6(10)8/h1-2H3
SMILES: CN1C(=C(N=C1Br)C(=O)OC)Br
Molecular Formula: C6H6Br2N2O2
Molecular Weight: 297.934

methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate

CAS No.: 2504203-10-3

Cat. No.: VC7534628

Molecular Formula: C6H6Br2N2O2

Molecular Weight: 297.934

* For research use only. Not for human or veterinary use.

methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate - 2504203-10-3

Specification

CAS No. 2504203-10-3
Molecular Formula C6H6Br2N2O2
Molecular Weight 297.934
IUPAC Name methyl 2,5-dibromo-1-methylimidazole-4-carboxylate
Standard InChI InChI=1S/C6H6Br2N2O2/c1-10-4(7)3(5(11)12-2)9-6(10)8/h1-2H3
Standard InChI Key JRGWJIYBAQHTGT-UHFFFAOYSA-N
SMILES CN1C(=C(N=C1Br)C(=O)OC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered imidazole ring substituted with bromine atoms at positions 2 and 5, a methyl ester at position 4, and a hydrogen atom at position 1 (denoted by the "1H" nomenclature) . Key structural descriptors include:

  • SMILES: COC(=O)C1=C(NC(=N1)Br)Br

  • InChIKey: GZZUUHHVKJJFKF-UHFFFAOYSA-N

  • Molecular formula: C5H4Br2N2O2\text{C}_5\text{H}_4\text{Br}_2\text{N}_2\text{O}_2

The planar imidazole ring facilitates π-π interactions, while bromine atoms enhance electrophilic reactivity, making the compound suitable for cross-coupling reactions .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry applications, vary with adduct formation :

Adductm/zPredicted CCS (Ų)
[M+H]+282.87123151.6
[M+Na]+304.85317145.5
[M-H]-280.85667150.3

These predictions aid in metabolite identification and structural elucidation workflows .

Synthesis and Scalability

Scalability Considerations

Key factors for scalable synthesis include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency .

  • Temperature Control: Low temperatures (−25°C) improve selectivity during debromination .

  • Purification: Column chromatography or crystallization is required to isolate the product .

Physicochemical and Stability Profiles

Physical Properties

  • Appearance: White to off-white crystalline solid .

  • Solubility: Limited data available; typically soluble in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) based on analogues .

  • Stability: Degrades under ambient conditions; storage at 2–8°C under nitrogen is recommended .

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6_6): Signals at δ 2.24 (s, 3H, CH3_3), 3.51 (s, 3H, OCH3_3) .

  • Mass Spectrometry: Dominant ions at m/z 282.87 ([M+H]+) and 304.85 ([M+Na]+) .

Applications in Pharmaceutical Chemistry

Role as a Building Block

Brominated imidazoles are pivotal in constructing bioactive molecules, including:

  • Kinase Inhibitors: Casein kinase δ/ε inhibitors utilize analogous bromoimidazole cores .

  • Anticancer Agents: CDK8/19 inhibitors incorporate halogenated imidazoles for target binding .

Case Study: Analogous Compound Utilization

In the synthesis of a cathepsin K inhibitor (Figure 1), 4-bromo-1,2-dimethyl-1H-imidazole undergoes Suzuki-Miyaura coupling with aryl boronic acids, followed by functionalization . Methyl 2,5-dibromo-1H-imidazole-4-carboxylate could similarly serve in palladium-catalyzed cross-couplings to introduce carboxylate moieties.

ParameterDetail
CAS Number883876-21-9
Purity (HPLC)≥97.0%
Packaging5 g increments
Storage2–8°C under nitrogen

Suppliers like MSE Supplies and GlpBio provide research-grade material, though bulk synthesis is advised for large-scale applications .

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